Tris(dimethylsiloxy)phenylsilane
Overview
Description
Tris(dimethylsiloxy)phenylsilane is a silicon-based compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a phenyl group attached to a silicon atom, which is further connected to three dimethylsiloxy groups. This structure has been found to exhibit unique behaviors under different conditions, making it a valuable subject for research in materials science and organic chemistry .
Synthesis Analysis
The synthesis of related silicon-containing polymers has been catalyzed by compounds such as tris(pentafluorophenyl)borane, which has shown effectiveness in producing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. These polymers are synthesized through reactions involving various siloxane and silane starting materials under mild conditions . Although not directly synthesizing tris(dimethylsiloxy)phenylsilane, these studies provide insights into the synthesis routes of closely related organosilicon compounds.
Molecular Structure Analysis
The molecular structure of tris(dimethylsiloxy)phenylsilane and related compounds has been explored through techniques such as X-ray crystallography. For instance, tris[2-(dimethylamino)phenyl]silane, a compound with a similar framework, has been characterized to have a structure where the amino groups encapsulate the hydrogen atom bonded to silicon, resulting in short Si–H bonds and an increased s character of the bonds . This information is crucial for understanding the bonding and geometry of tris(dimethylsiloxy)phenylsilane.
Chemical Reactions Analysis
Tris(dimethylsiloxy)phenylsilane undergoes various chemical reactions under different conditions. For example, its photolysis in the presence of alcohols leads to the generation of several products, including 1-alkoxy-1-phenyl-2,2,2-trimethyldisilane and dialkoxyphenylsilane. The mechanism involves the generation of phenyltrimethylsilylsilylenes and alkoxyphenylsilylenes . Additionally, the photolysis of tris(trimethylsilyl)phenylsilane with acetylenes results in the formation of silacyclopropenes, which can undergo further photochemical isomerization or thermal rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(dimethylsiloxy)phenylsilane have been studied through various methods, including broadband dielectric relaxation measurements. These studies have revealed anomalous behaviors, such as the narrowing of the structural alpha-relaxation loss peak with increasing pressure and temperature. This behavior is attributed to the reduction of intermolecular coupling at elevated pressures, which also affects the fragility index of the compound .
Scientific Research Applications
- Specific Scientific Field : Polymer Science
- Summary of the Application : Tris(dimethylsiloxy)phenylsilane is used in the synthesis of a new silicone-modified trifunctional epoxy monomer, known as SITEUP . This monomer is used to improve the toughness of epoxy thermosets without diminishing their mechanical properties .
- Methods of Application or Experimental Procedures : SITEUP is synthesized from the hydrosilylation transformation of eugenol epoxy (EPEU) and tris-(dimethylsiloxy)phenylsilane . The chemical structures and curing kinetics of SITEUP are investigated using 1H-NMR, 13C-NMR, MADLI-TOF-MS, and DSC analyses . SITEUP is then introduced into DGEBA/IPDA systems as a functional modifier in varied loadings for toughening the resulting epoxy thermosets .
- Results or Outcomes : The impact strength of the modified epoxy thermosets containing 20% SITEUP is 84% higher than that of the pristine epoxy thermoset, while also maintaining high flexural strength . The plastic deformation caused by siloxane segments is the key factor accounting for the enhanced toughness of the finalized epoxy thermosets . Si-O-Si segments incorporated into the thermosetting network could absorb more energy by increasing the mobility of polymer chains under external stress, leading to improved thermal stability and damping characteristics . In addition, SITEUP is able to decrease the surface tension and increase the hydrophobic properties of the resultant epoxy materials .
Safety And Hazards
Tris(dimethylsiloxy)phenylsilane is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
Future Directions
properties
InChI |
InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSADNUOSVJOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884793 | |
Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltris(dimethylsiloxy)silane | |
CAS RN |
18027-45-7 | |
Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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